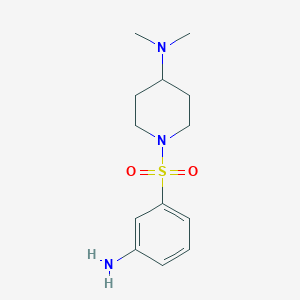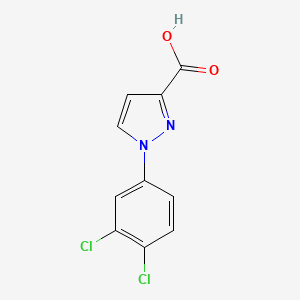
1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine
Descripción general
Descripción
“1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine” is a synthetic compound with the CAS Number: 1155113-56-6. It has a molecular weight of 283.39 . It’s also known as ADMP and has gained attention in the pharmaceutical industry for its potential use.
Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It’s stored at room temperature . More specific physical and chemical properties (like solubility, melting point, etc.) might be available in its Material Safety Data Sheet (MSDS) or similar documents.Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes correspond to specific hazards, and more information can be found in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Propiedades
IUPAC Name |
1-(3-aminophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15(2)12-6-8-16(9-7-12)19(17,18)13-5-3-4-11(14)10-13/h3-5,10,12H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFOGBYUZWFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1438665.png)



![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)


![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)


![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)
